Structural Determinant Differentiation: Oxalamide vs. Pyrrole-Carboxamide Isomerism (Sunitinib Reference)
CAS 898432-48-9 shares the molecular formula C22H27FN4O2 with Sunitinib but differs fundamentally in its central scaffold—an oxalamide linker versus the 5-fluorooxindole-pyrrole-carboxamide core of Sunitinib. This scaffold isomerism is not a trivial structural nuance: the oxalamide series has been independently optimized as heme-displacing IDO1 inhibitors, demonstrating that the oxalamide linker directs a distinct target engagement mechanism compared to the ATP-competitive kinase inhibition of Sunitinib [1]. The 4-fluorophenyl and p-tolyl substitution pattern further diverges from Sunitinib's diethylaminoethyl and fluorinated oxindole groups, generating differential physicochemical and pharmacophoric properties [2].
| Evidence Dimension | Scaffold identity and associated biological target class |
|---|---|
| Target Compound Data | Oxalamide linker; potential heme-displacing IDO1 inhibitor pharmacophore (derived from substituted oxalamide lead optimization series) |
| Comparator Or Baseline | Sunitinib: 5-fluorooxindole-pyrrole-carboxamide scaffold; ATP-competitive VEGFR2/PDGFRβ inhibitor (IC50 80 nM and 2 nM, respectively) |
| Quantified Difference | No direct comparative bioactivity data available; scaffold-target class association is qualitatively divergent |
| Conditions | Structural classification based on published oxalamide SAR literature vs. Sunitinib clinical pharmacology |
Why This Matters
If the intended research application requires a non-ATP-competitive mechanism or heme-targeting pharmacology, CAS 898432-48-9 provides a scaffold that is mechanistically and structurally distinct from Sunitinib.
- [1] Steeneck C, Kinzel O, Anderhub S, et al. Discovery and optimization of substituted oxalamides as novel heme-displacing IDO1 inhibitors. Bioorg Med Chem Lett. 2021;33:127744. doi:10.1016/j.bmcl.2020.127744 View Source
- [2] Sunitinib. DrugBank DB01268. Available at: https://go.drugbank.com/drugs/DB01268 View Source
